1-phenyl-N-prop-2-enylcyclohexan-1-amine
Description
Properties
IUPAC Name |
1-phenyl-N-prop-2-enylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUJVQXHXLMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1(CCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276787 | |
| Record name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2201-49-2 | |
| Record name | 1-phenyl-N-prop-2-enylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Synthetic Route Optimization for 1 Phenyl N Prop 2 Enylcyclohexan 1 Amine
General Synthetic Strategies for Arylcyclohexylamine Core Structures
The arylcyclohexylamine framework is a common scaffold in medicinal chemistry. nih.govnih.gov Its synthesis relies on established organic chemistry reactions that allow for the construction of the six-membered ring, the geminal installation of an aryl group and an amine, and the diversification of the amine substituent.
The creation of the cyclohexylamine (B46788) ring is a foundational step. Several primary routes exist, often starting from readily available precursors.
From Cyclohexanone (B45756) Derivatives: A prevalent method begins with cyclohexanone or its derivatives. erowid.orggoogle.com One common pathway involves the Strecker synthesis or related reactions, where cyclohexanone is reacted with an amine and a cyanide source, such as potassium cyanide, to form an α-aminonitrile. erowid.org For example, the reaction of cyclohexanone with piperidine (B6355638) and potassium cyanide yields 1-piperidinocyclohexanecarbonitrile (B162700), a key intermediate. erowid.org
From Cyclohexanols: Cyclohexanols can be converted to cyclohexylamines through direct amination with ammonia (B1221849). mdpi.com This process typically involves dehydrogenation of the alcohol to a ketone, amination to an imine, and subsequent hydrogenation to the amine. mdpi.com Another route involves converting the alcohol to an azide (B81097), followed by reduction using reagents like lithium aluminum hydride or catalytic hydrogenation. mdma.ch
From Anilines: The catalytic hydrogenation of aniline (B41778) and its derivatives over a nickel or palladium catalyst is a direct method for producing cyclohexylamines. google.com This process, known as nuclear hydrogenation, directly reduces the aromatic ring to a cyclohexane (B81311) ring. google.com
A critical step in the synthesis of 1-phenylcyclohexylamines is the introduction of the phenyl group at the same carbon atom (the geminal position) as the amino group. This is typically achieved through the use of organometallic reagents.
Grignard and Organolithium Reactions: The most common approach involves the reaction of a phenyl-containing organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, with a suitable electrophilic cyclohexyl precursor. erowid.orgmdma.ch When an intermediate like 1-piperidinocyclohexanecarbonitrile is used, the organometallic reagent attacks the nitrile carbon, leading to an imine intermediate which, upon hydrolysis, yields a ketone that can be further converted to the amine. A more direct route involves the addition of the organometallic reagent to the imine itself, or directly to cyclohexanone to form 1-phenylcyclohexanol, which is then converted to the amine via methods like the Ritter reaction or azide substitution followed by reduction. mdma.ch
Once the primary 1-phenylcyclohexylamine (B1663984) (PCA) core is synthesized, the final step is the introduction of the desired substituent on the nitrogen atom.
Direct Alkylation: This method involves reacting the primary amine with an alkylating agent, such as an alkyl halide. mdma.chacsgcipr.org For the synthesis of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, PCA can be reacted with allyl bromide. mdma.ch This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the allyl group. mdma.ch
Reductive Amination: Reductive amination (or reductive alkylation) is a versatile and widely used method for forming C-N bonds. organic-chemistry.orgorgsyn.org This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgorgsyn.org For instance, PCA could be reacted with propenal (acrolein), followed by reduction, to yield the N-allyl product.
Borrowing Hydrogen Strategy: A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents. acs.orgnih.gov A metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The metal hydride species formed during the initial dehydrogenation then reduces the intermediate imine to complete the catalytic cycle, with water being the only byproduct. nih.gov
| Method | Precursors | Key Reagents | Product |
| Direct Alkylation | 1-phenylcyclohexylamine, Allyl Halide | Base (e.g., K₂CO₃) | N-Allyl-1-phenylcyclohexylamine |
| Reductive Amination | 1-phenylcyclohexylamine, Propenal | Reducing Agent (e.g., NaBH₃CN) | N-Allyl-1-phenylcyclohexylamine |
| Reductive Amination | 1-Phenylcyclohexanone, Allylamine (B125299) | Reducing Agent (e.g., NaBH₃CN) | N-Allyl-1-phenylcyclohexylamine |
| Borrowing Hydrogen | 1-phenylcyclohexylamine, Allyl Alcohol | Ru or Ir Catalyst, Base | N-Allyl-1-phenylcyclohexylamine |
Specific Synthetic Pathways for 1-phenyl-N-prop-2-enylcyclohexan-1-amine
The synthesis of the title compound can be approached through several strategic routes, leveraging the general principles outlined above. The optimization of these routes depends on factors such as starting material availability, yield, and reaction conditions.
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings, making it a viable, though multi-step, approach to the cyclohexane core. rdd.edu.iqresearchgate.net
A hypothetical Diels-Alder strategy would involve the reaction of a conjugated diene with a suitable dienophile to create a cyclohexene (B86901) derivative. rdd.edu.iq For example, a butadiene derivative could react with an acrylonitrile (B1666552) derivative. The resulting cyclohexene ring would require subsequent modification:
Reduction: The double bond in the cyclohexene ring would need to be reduced to form the saturated cyclohexane core, typically via catalytic hydrogenation.
Functional Group Manipulation: The nitrile and other functionalities would need to be converted into the required amine and prepared for the introduction of the phenyl group. This could involve reduction of the nitrile to a primary amine or hydrolysis to a carboxylic acid followed by a Curtius or Schmidt rearrangement.
Arylation and N-Alkylation: The phenyl group would be introduced, likely via an organometallic reaction on a ketone intermediate, followed by N-allylation as described previously.
While chemically sound, this approach is more complex and less direct than other methods for this specific target molecule. rdd.edu.iqnih.gov
Reductive amination offers a more direct and efficient pathway to 1-phenyl-N-prop-2-enylcyclohexan-1-amine. organic-chemistry.org There are two primary variations of this strategy depending on the key disconnection.
Route A: N-Alkylation of a Pre-formed Arylcyclohexylamine: This is arguably the most straightforward route. The synthesis begins with the preparation of 1-phenylcyclohexylamine (PCA). PCA itself can be synthesized by reacting cyclohexanone with a cyanide source and ammonia (or an ammonia equivalent) followed by the addition of a phenyl Grignard reagent or phenyllithium. erowid.orgmdma.ch The resulting primary amine, PCA, is then N-allylated. This can be achieved via direct alkylation with allyl bromide or through reductive amination with propenal (acrolein) and a reducing agent like sodium cyanoborohydride. mdma.chorgsyn.org
Route B: Amination of a Pre-formed Arylcyclohexanone: In this alternative, 1-phenylcyclohexanone is the key intermediate. This ketone can be prepared by reacting cyclohexanone with bromobenzene (B47551) under palladium catalysis or through other established methods. The 1-phenylcyclohexanone then undergoes direct reductive amination with allylamine. organic-chemistry.org In this one-pot reaction, the ketone and allylamine form an intermediate imine (or enamine), which is immediately reduced by an agent such as sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation to yield the final product, 1-phenyl-N-prop-2-enylcyclohexan-1-amine. organic-chemistry.orgchemrxiv.org
| Parameter | Route A (N-Alkylation of PCA) | Route B (Amination of Ketone) |
| Key Intermediate | 1-Phenylcyclohexylamine (PCA) | 1-Phenylcyclohexanone |
| Final Step Reagents | Allyl bromide or Propenal/Reducing Agent | Allylamine, Reducing Agent |
| Key Bond Formation | C-N bond (N-Allyl) | C-N bond (Cyclohexyl-N) |
| Considerations | Requires synthesis of the primary amine first. | Requires synthesis of the substituted ketone. Allylamine is volatile. |
Alkylation Reactions for N-prop-2-enyl Functionalization
The introduction of the N-prop-2-enyl group onto the 1-phenylcyclohexan-1-amine core is most commonly achieved through a direct N-alkylation reaction. This method involves the reaction of the primary amine, 1-phenylcyclohexan-1-amine, with an allylating agent.
A well-documented procedure for this transformation involves the use of allyl bromide as the alkylating agent. In a typical reaction, 1-phenylcyclohexan-1-amine is treated with allyl bromide in the presence of a base and a suitable solvent system. A mixture of ethanol (B145695) and dimethylformamide can be employed as the solvent, with an inorganic base such as anhydrous potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
The general scheme for this alkylation is as follows:
This direct alkylation approach is an effective and straightforward method for the synthesis of the target compound and its analogues.
Optimization of Reaction Conditions and Yields in Academic Synthesis
In an academic research context, the optimization of synthetic routes to maximize yield and purity is of paramount importance. While specific optimization studies for the N-allylation of 1-phenylcyclohexan-1-amine are not extensively detailed in publicly available literature, the principles of reaction optimization can be applied from related synthetic transformations. Key parameters that are typically investigated include the choice of base, solvent, temperature, and reaction time.
Table 1: Parameters for Optimization of N-Alkylation Reactions
| Parameter | Options | Considerations |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Triethylamine, DIPEA) | Strength of the base can influence reaction rate and prevent side reactions. The solubility of the base in the chosen solvent is also a critical factor. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile), Alcohols (e.g., Ethanol, Isopropanol) | The solvent's polarity can affect the solubility of reactants and the rate of the SN2 reaction. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. |
| Reaction Time | Monitored by TLC or LC-MS | The reaction should be monitored to ensure completion and to avoid degradation of the product. |
For instance, in the synthesis of related arylcyclohexylamines via Diels-Alder reactions, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. Such techniques could potentially be applied to the N-alkylation step to enhance its efficiency. The choice of a stronger, non-nucleophilic organic base might also offer advantages over inorganic bases in certain solvent systems by improving homogeneity and reaction kinetics.
Stereoselective Synthesis and Enantiomeric Resolution Techniques
1-phenyl-N-prop-2-enylcyclohexan-1-amine possesses a stereocenter at the C1 position of the cyclohexane ring, meaning it can exist as a pair of enantiomers. The differential pharmacological activity of enantiomers is a well-established principle, making the development of methods for their stereoselective synthesis or separation crucial.
Asymmetric Synthetic Routes to Chiral Arylcyclohexylamines
The asymmetric synthesis of chiral arylcyclohexylamines can be approached through several strategies. One potential route involves the use of chiral auxiliaries or catalysts in the formation of the 1-phenylcyclohexan-1-amine precursor. For example, asymmetric variants of the Strecker synthesis or the use of chiral phase-transfer catalysts in the synthesis of the aminonitrile intermediate could establish the desired stereochemistry early in the synthetic sequence.
Another promising approach is the asymmetric hydrogenation of a suitable imine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This method has been successfully employed for the synthesis of a variety of chiral amines.
Enzymatic and Catalytic Approaches for Enantiopure Production
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure amines. This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Dynamic kinetic resolution (DKR) is an even more efficient variation of this process. In DKR, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR, which employs a metal catalyst for racemization and an enzyme for the stereoselective acylation, has been successfully applied to a variety of primary amines and could be a viable strategy for the production of enantiopure 1-phenyl-N-prop-2-enylcyclohexan-1-amine.
Chromatographic and Crystallization Methods for Enantiomer Separation
For the separation of a racemic mixture of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, two primary methods are widely applicable: chiral chromatography and diastereomeric salt crystallization.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including amines. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, is crucial for achieving optimal separation.
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and the pure enantiomer of the amine can then be recovered by treatment with a base.
Table 2: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high resolution, analytical and preparative scale. | Higher cost of chiral columns and solvents. |
| Enzymatic Resolution | Stereoselective enzymatic reaction. | High enantioselectivity, mild reaction conditions. | Limited to enzyme's substrate scope, may require optimization. |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts. | Cost-effective for large-scale separations, well-established technique. | Trial-and-error process to find a suitable resolving agent and solvent, maximum 50% yield for one enantiomer per cycle. |
Chemical Derivatization and Analog Preparation for Structure-Activity Studies
To investigate the structure-activity relationships (SAR) of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, a variety of analogues can be synthesized. These modifications typically involve alterations to the N-substituent, the phenyl ring, and the cyclohexyl ring.
Studies on analogues of 1-phenylcyclohexylamine have explored the impact of various N-substituents on biological activity. For instance, the synthesis of a series of N-alkyl and N,N-dialkyl derivatives allows for the evaluation of the influence of the size and lipophilicity of the substituent on receptor binding and functional activity. The introduction of different alkenyl groups in place of the prop-2-enyl moiety can also provide insights into the importance of this specific functionality.
Furthermore, substitution on the phenyl ring (e.g., with methoxy (B1213986) or methyl groups) and modifications to the cyclohexyl ring (e.g., ring contraction to a cyclopentyl or expansion to a cycloheptyl ring) can significantly impact the pharmacological profile. The synthesis of these derivatives often follows similar synthetic routes as the parent compound, with the appropriate modifications to the starting materials. These SAR studies are crucial for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Strategies for Modifying the Phenyl Ring Substituents
The modification of the phenyl ring in 1-phenylcyclohexylamine and its derivatives is a key strategy for modulating their chemical properties. Synthetic approaches to introduce substituents onto the aromatic ring primarily involve utilizing appropriately substituted starting materials in the key synthetic steps. The most common method for forming the 1-phenylcyclohexyl core is the reaction of a cyclohexanone-derived intermediate with an organometallic phenyl reagent, such as a Grignard reagent (Aryl-MgBr) or an organolithium reagent (Aryl-Li).
By selecting a bromobenzene or other aryl halide precursor with the desired substituent, chemists can introduce a wide array of functional groups onto the phenyl ring. For instance, the synthesis of 4-methoxy-PCP (a related N-piperidyl analog) has been accomplished using 4-methoxyphenylmagnesium bromide. Similarly, 3-methoxy and 2-methoxy analogs can be prepared from the corresponding 3-methoxyphenyl (B12655295) and 2-methoxyphenyl Grignard reagents. researchgate.net This approach is versatile and allows for the introduction of various substituents at the ortho, meta, and para positions.
Research into the structure-activity relationships of these compounds has explored a range of phenyl substituents. erowid.org While chloro, methyl, and nitro groups at the 4-position have been reported to yield inactive compounds, fluoro or methoxy groups at this position result in active, albeit less potent, derivatives. erowid.org Hydroxy substituents have also been a focus. A 4-hydroxy group appears to produce a compound at least as active as the unsubstituted parent, while a 3-hydroxy group has been shown to significantly increase affinity for the PCP receptor. erowid.org
The general synthetic scheme involves the reaction of cyclohexanone with an amine to form an enamine or a Schiff base, which then reacts with the substituted phenyl organometallic reagent. Alternatively, the Bruylants reaction, which utilizes an α-aminonitrile intermediate (such as 1-piperidinocyclohexanecarbonitrile), is a widely employed method. erowid.org This nitrile intermediate reacts with the substituted Grignard or organolithium reagent to yield the final product with the desired phenyl substitution pattern.
| Position | Substituent | Synthetic Precursor Example | Reference |
| 2- (ortho) | Methoxy (-OCH₃) | 2-Methoxyphenylmagnesium bromide | researchgate.netnih.gov |
| 3- (meta) | Methoxy (-OCH₃) | 3-Methoxyphenylmagnesium bromide | researchgate.neterowid.org |
| 3- (meta) | Hydroxy (-OH) | 3-Hydroxyphenylmagnesium bromide | erowid.org |
| 4- (para) | Methoxy (-OCH₃) | 4-Methoxyphenylmagnesium bromide | researchgate.neterowid.org |
| 4- (para) | Fluoro (-F) | 4-Fluorophenylmagnesium bromide | erowid.org |
Introduction of Diverse Groups onto the Cyclohexyl Scaffold
Modification of the cyclohexyl ring of 1-phenyl-N-prop-2-enylcyclohexan-1-amine analogs offers another avenue for structural diversification. These modifications can alter the conformational properties of the molecule. Synthetic strategies typically involve either starting with a substituted cyclohexanone or modifying the cyclohexyl ring at an early stage of the synthesis.
One documented modification is the introduction of a methyl group at the 3-position of the cyclohexyl ring. nih.gov This is achieved by using 3-methylcyclohexanone (B152366) as the starting ketone. The relative stereochemistry of this substituent (cis or trans to the phenyl ring) can influence the biological activity profile of the resulting compound. nih.gov Another approach to altering the alicyclic scaffold is ring contraction. The synthesis of cyclopentyl analogs, for example, is accomplished by substituting cyclopentanone (B42830) for cyclohexanone in the initial stages of the synthetic sequence. erowid.orgnih.gov
More complex modifications include the introduction of heteroatoms into the ring. For instance, the synthesis of nitrogen-containing analogs, such as 1-alkyl-4-phenyl-4-(1-piperidinyl)piperidines, has been explored. nih.gov In this case, the cyclohexyl ring is replaced by a piperidine ring, introducing a second basic center into the molecule. The synthesis of such compounds requires a different synthetic route, often starting from a pre-formed piperidine derivative. nih.gov These examples demonstrate that while modifications to the cyclohexyl ring are less common than those to the phenyl or amine moieties, they represent a valid strategy for creating structurally diverse analogs.
| Modification Type | Starting Material Example | Resulting Scaffold | Reference |
| Alkylation | 3-Methylcyclohexanone | 3-Methylcyclohexyl | nih.gov |
| Ring Contraction | Cyclopentanone | Cyclopentyl | erowid.orgnih.gov |
| Heteroatom Insertion | 4-Piperidone derivative | 4-Piperidinyl | nih.gov |
Exploration of N-Substituent Variations and Their Synthetic Access
The nitrogen atom of the 1-phenylcyclohexylamine core is a primary point for synthetic modification, allowing for the introduction of a vast array of substituents, including the N-prop-2-enyl (N-allyl) group. The synthesis of N-allyl-1-phenylcyclohexylamine and related compounds can be achieved through several established routes.
One direct method involves the reaction of 1-phenylcyclohexylamine with an allyl halide, such as allyl bromide. A more common and versatile approach for creating N-substituted analogs starts from cyclohexanone. google.com A key process involves the formation of a Schiff base intermediate by reacting cyclohexanone with a primary amine. For the target compound, this would be allylamine (prop-2-en-1-amine). This Schiff base is then treated with an organometallic reagent like phenyl lithium or phenylmagnesium bromide. The nucleophilic addition of the phenyl group to the imine carbon, followed by aqueous workup, yields the desired N-substituted 1-phenylcyclohexylamine. google.com
A detailed patent describes a process where cyclohexanone and allylamine are reacted to form the corresponding N-allyl Schiff base. google.com This intermediate is then reacted with phenyl lithium. After reflux and subsequent purification, N-allyl-1-phenylcyclohexylamine is obtained. google.com This method is broadly applicable for introducing various alkyl, alkenyl, and other functionalized groups onto the nitrogen atom by simply changing the primary amine used in the initial step.
Studies have explored a wide range of N-substituents, from simple alkyl groups to more complex cyclic and acyclic moieties. erowid.org For instance, replacing the piperidine ring of the well-known analog phencyclidine (PCP) with small alkyl groups like methyl or ethyl is a common modification. erowid.orgnih.gov The synthesis of N,N-diallyl derivatives has also been reported, achieved by reacting the primary amine with two equivalents of an allyl halide. nih.gov The versatility of these synthetic routes allows for extensive exploration of the chemical space around the amine substituent.
| N-Substituent | Amine Reagent | Synthetic Method | Reference |
| N-ethyl | Ethylamine | Schiff base formation with cyclohexanone, then reaction with PhLi | erowid.orggoogle.com |
| N-allyl (prop-2-enyl) | Allylamine | Schiff base formation with cyclohexanone, then reaction with PhLi | google.comnih.gov |
| N-(γ-methoxypropyl) | γ-Methoxypropylamine | Schiff base formation with cyclohexanone, then reaction with PhLi | google.com |
| Piperidinyl | Piperidine | Reaction with 1-phenylcyclohexyl chloride or via aminonitrile intermediate | erowid.org |
| Pyrrolidinyl | Pyrrolidine | Via aminonitrile intermediate with PhMgBr | nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles of 1 Phenyl N Prop 2 Enylcyclohexan 1 Amine Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds and provides insights into the key molecular features driving the biological response.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. hufocw.org For arylcyclohexylamines, a variety of descriptors can be employed, categorized as follows:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular weight, atom counts, and connectivity indices. hufocw.org
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume. hufocw.org
Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.org
Quantum-chemical descriptors: These are derived from quantum mechanical calculations, such as those based on Density Functional Theory (DFT), and can provide highly detailed information about the electronic structure of the molecule. researchgate.net
3D-QSAR field descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the steric and electrostatic fields around the molecules are calculated and used as descriptors. mdpi.com These methods are particularly useful for understanding the 3D requirements for receptor binding.
A QSAR study on a series of pyrazolo[1,5-c]quinazoline-2-carboxylates as NMDA/glycine and AMPA receptor antagonists provides an example of a predictive model. The best model for NMDA receptor antagonism was described by the following equation:
-logIC50 = 3.352(±2.363)R9Vw - 3.245(±1.602)R9I + 1.312(±0.412)RI - 1.424(±0.471) derpharmachemica.com
This model had a correlation coefficient (r) of 0.928, a squared correlation coefficient (r²) of 0.806, and a cross-validated correlation coefficient (Q²LOO) of 0.685, indicating good predictive ability. derpharmachemica.com
| Descriptor | Description | Coefficient |
|---|---|---|
| R9Vw | Steric descriptor (van der Waals volume at substituent position 9) | +3.352 |
| R9I | Indicator variable for substituent at position 9 | -3.245 |
| RI | Topological descriptor | +1.312 |
| Statistical Parameters | ||
| n | Number of compounds | 15 |
| r | Correlation coefficient | 0.928 |
| r² | Squared correlation coefficient | 0.806 |
| Q²LOO | Cross-validated correlation coefficient (Leave-One-Out) | 0.685 |
Machine learning (ML) algorithms are increasingly being used to develop sophisticated QSAR models that can handle complex, non-linear relationships between molecular structure and biological activity. researchgate.net Various ML techniques can be applied to model the activity of arylcyclohexylamine analogues:
Multiple Linear Regression (MLR): This is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). derpharmachemica.com
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex patterns and non-linear relationships in the data, often leading to more accurate predictive models than linear methods. researchgate.net
Support Vector Machines (SVM): SVM is a supervised learning algorithm that can be used for both classification and regression tasks. It works by finding the hyperplane that best separates the data points into different classes or predicts a continuous value.
Random Forest (RF): This is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness and ability to handle high-dimensional data.
k-Nearest Neighbors (k-NN): This is a non-parametric method used for classification and regression. In k-NN regression, the output is the property value for the object. This value is the average of the values of k nearest neighbors.
The choice of the machine learning algorithm depends on the specific dataset and the nature of the relationship between the descriptors and the biological activity. Often, a comparative approach is taken where several algorithms are tested to identify the one that provides the most predictive and robust QSAR model.
Rational Molecular Design Principles for Modulating Selectivity and Potency
Computational Screening and Virtual Library Design for Novel Analogues
The exploration of the chemical space surrounding 1-phenyl-N-prop-2-enylcyclohexan-1-amine is crucial for the identification of novel analogues with potentially enhanced or more selective biological activities. Computational screening and the design of virtual libraries have emerged as indispensable tools in modern medicinal chemistry, offering a rational and resource-efficient approach to navigate the vast possibilities of molecular structures. These in silico methods allow for the prioritization of synthetic efforts towards compounds with a higher probability of desired pharmacological profiles.
The foundation of a successful computational screening campaign lies in a deep understanding of the structure-activity relationships (SAR) of the lead compound and its analogues. For the 1-phenyl-N-prop-2-enylcyclohexan-1-amine scaffold, this involves considering the three main structural components: the phenyl ring, the cyclohexyl ring, and the N-prop-2-enyl (allyl) group. While specific computational studies on 1-phenyl-N-prop-2-enylcyclohexan-1-amine are not extensively documented in publicly available literature, the principles of computational screening and virtual library design can be effectively applied based on the broader knowledge of related arylcyclohexylamines, such as phencyclidine (PCP) and its derivatives.
Virtual Library Design Principles:
A virtual library of 1-phenyl-N-prop-2-enylcyclohexan-1-amine analogues can be constructed by systematically modifying its core structure. The design of this library would be guided by established SAR principles for arylcyclohexylamines, focusing on substitutions that are known to modulate activity at receptors like the N-methyl-D-aspartate (NMDA) receptor. Key areas for modification include:
Aryl Group Substitution: The electronic and steric properties of the phenyl ring can be altered by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions. These modifications can influence the interaction of the molecule with its biological target.
Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring, such as the introduction of substituents or its replacement with other cyclic systems, can impact the molecule's conformation and binding affinity.
N-Substituent Variation: The N-prop-2-enyl group is a critical determinant of activity. A virtual library would explore a range of N-substituents, including different alkyl, alkenyl, alkynyl, and aryl groups, to probe the steric and electronic requirements of the binding site. The length, branching, and presence of functional groups on the N-substituent would be systematically varied.
Computational Screening Workflow:
Once a virtual library is designed, a multi-step computational screening workflow is typically employed to identify the most promising candidates for synthesis and biological evaluation. This workflow often includes:
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active conformations of 1-phenyl-N-prop-2-enylcyclohexan-1-amine or related high-affinity ligands. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The virtual library is then filtered to select molecules that match the pharmacophore model.
Molecular Docking: The remaining candidates from the pharmacophore screening are then subjected to molecular docking simulations. In this step, the three-dimensional structures of the virtual compounds are computationally placed into the binding site of a target receptor, such as the NMDA receptor. The docking algorithm calculates a score that estimates the binding affinity of each compound. Compounds with favorable docking scores are prioritized.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed using a training set of known active and inactive analogues. These models generate statistical correlations between the 3D properties of the molecules and their biological activity. The developed QSAR model can then be used to predict the activity of the compounds in the virtual library.
Illustrative Data from a Hypothetical Virtual Screening:
To illustrate the potential outcomes of a computational screening study, the following table presents hypothetical data for a small, focused virtual library of 1-phenyl-N-prop-2-enylcyclohexan-1-amine analogues targeting the NMDA receptor. The data includes descriptors relevant to QSAR models and predicted binding affinities from molecular docking.
| Compound ID | Aryl Substitution | N-Substituent | Molecular Weight ( g/mol ) | LogP | Predicted Binding Affinity (kcal/mol) |
| Parent | H | prop-2-enyl | 215.34 | 4.1 | -8.5 |
| Analog-1 | 4-Fluoro | prop-2-enyl | 233.33 | 4.3 | -9.1 |
| Analog-2 | 3-Methoxy | prop-2-enyl | 245.37 | 4.0 | -8.8 |
| Analog-3 | H | ethyl | 203.33 | 3.9 | -8.2 |
| Analog-4 | H | n-propyl | 217.36 | 4.4 | -8.6 |
| Analog-5 | 4-Fluoro | ethyl | 221.32 | 4.1 | -8.9 |
| Analog-6 | 4-Fluoro | n-propyl | 235.35 | 4.6 | -9.3 |
This hypothetical data suggests that a 4-fluoro substitution on the phenyl ring and an n-propyl group on the nitrogen atom (Analog-6) might lead to a higher predicted binding affinity compared to the parent compound. Such predictions would then guide the synthesis of these specific analogues for experimental validation.
The integration of computational screening and virtual library design provides a powerful framework for the rational discovery of novel 1-phenyl-N-prop-2-enylcyclohexan-1-amine analogues. By leveraging in silico tools, researchers can efficiently explore vast chemical spaces, prioritize synthetic targets, and ultimately accelerate the identification of new chemical entities with desired pharmacological properties.
In Vitro Pharmacological Profile of 1-phenyl-N-prop-2-enylcyclohexan-1-amine Not Detailed in Publicly Available Research
Following a comprehensive review of available scientific literature, specific in vitro data detailing the molecular mechanisms of action for the compound 1-phenyl-N-prop-2-enylcyclohexan-1-amine at the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters is not presently available. The user's request for a detailed article focusing solely on the NMDA receptor antagonism and monoamine transporter reuptake inhibition profile of this specific molecule cannot be fulfilled with quantitative, peer-reviewed data.
1-phenyl-N-prop-2-enylcyclohexan-1-amine, also known as N-allyl-1-phenylcyclohexylamine, belongs to the arylcyclohexylamine class of compounds. While this class, which includes phencyclidine (PCP), is known to interact with the NMDA receptor, specific binding affinities and functional data for the N-allyl derivative are not documented in the searched scientific literature.
A 1984 study focused on the synthesis and general pharmacological properties of N-allyl derivatives of 1-phenylcyclohexylamine (B1663984), including the mono-allyl variant. nih.gov However, the in vitro investigations in this study were limited to the compound's effects on butyrylcholinesterase and muscarinic receptors. nih.gov The authors noted that these observed effects did not correlate with the phencyclidine-like behavioral activity seen in vivo, suggesting that the primary mechanism of action lies elsewhere. nih.gov The study did not provide data on NMDA receptor binding or monoamine transporter inhibition.
Research on the parent compound, 1-phenylcyclohexylamine (PCA), and other related amino-alkyl-cyclohexanes confirms that this structural class generally acts as uncompetitive antagonists at the NMDA receptor, interacting with the phencyclidine (PCP) binding site within the ion channel. However, this general class activity cannot be extrapolated to provide specific quantitative data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine.
Similarly, no in vitro studies were identified that characterized the interaction profile of 1-phenyl-N-prop-2-enylcyclohexan-1-amine with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). Therefore, data required to populate the sections on its monoamine transporter reuptake inhibition profile is unavailable.
Due to the absence of specific in vitro research data on the NMDA receptor and monoamine transporter interactions of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, it is not possible to generate the requested scientific article.
Molecular Mechanisms of Action: Receptor Interactions and Intracellular Signaling in Vitro Studies
Interactions with Monoamine Transporters
Structure-Activity Relationship of Transporter Affinity in Arylcyclohexylamines
While the primary target for many classic arylcyclohexylamines like phencyclidine (PCP) is the NMDA receptor, modifications to the structure can impart significant affinity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.org The structure-activity relationships (SAR) for transporter affinity in this class are distinct from those for NMDA receptor antagonism.
The nature of the substituent on the nitrogen atom is a key determinant of transporter affinity. Studies on related classes of compounds, such as tropane (B1204802) analogs, provide insight into how these substitutions modulate binding. For instance, in a series of 3α-(diphenylmethoxy)tropane analogs, replacing the N-methyl group with other substituents, including an N-allyl group (structurally analogous to the N-prop-2-enyl group), systematically alters affinity and selectivity for DAT, SERT, and NET. nih.gov
In that series of tropane-based dopamine uptake inhibitors, the N-allyl analog displayed a significant decrease in affinity for the dopamine transporter compared to the N-H or N-methyl parent compounds. nih.gov This suggests that while small alkyl groups are tolerated, larger or conformationally different substituents like allyl may introduce steric hindrance at the DAT binding site. The affinity for SERT and NET is also modulated by the N-substituent, though often to a different extent, allowing for the engineering of compounds with specific selectivity profiles. nih.gov For arylcyclohexylamines, this implies that the N-prop-2-enyl group in 1-phenyl-N-prop-2-enylcyclohexan-1-amine likely modulates its affinity and selectivity across the monoamine transporters compared to its N-H or N-methyl counterparts. For example, the compound BTCP (benzo[b]thienylphenylcyclohexyl)piperidine) is a selective dopamine reuptake inhibitor, demonstrating that the arylcyclohexylamine scaffold can be modified to primarily target transporters. wikipedia.org
Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM) of Selected N-Substituted Tropane Analogs
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|---|---|
| Analog A | -H | 13 | >10,000 | 2,800 |
| Analog B | -CH₃ | 11 | 4,200 | 1,900 |
| Analog C | -allyl | 120 | >10,000 | 4,400 |
Data derived from studies on 3α-(4',4''-dichloro-substituted-diphenyl)methoxytropanes. nih.gov
Opioid Receptor Modulation
Certain structural modifications to the arylcyclohexylamine scaffold can shift the primary pharmacological activity towards opioid receptors. wikipedia.org This results in compounds that possess significant affinity and, in some cases, potent agonism at one or more of the opioid receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR).
Some arylcyclohexylamine derivatives have been shown to interact with high affinity and selectivity with MOR. nih.gov For example, the PCP analog 1-(1-phenylcyclohexyl)-4-phenyl-4-piperidinol (B1222976) (PCP-4-Ph-4-OH) displays a 60- to 300-fold higher affinity for mu-opioid binding sites compared to delta or kappa sites in radioligand binding assays. nih.gov Functional assays, such as the electrically stimulated guinea pig ileum preparation (a classic in vitro model for MOR activity), confirm that this affinity translates to potent agonist activity, which is reversible by the opioid antagonist naloxone. nih.govnih.gov
The structure-activity relationship for MOR affinity is sensitive to changes in the amine substituent. In other classes of opioids, such as morphinans and fentanyls, the size and nature of the N-substituent are critical for MOR binding and efficacy. researchgate.netnih.gov Removal of the N-phenethyl group from fentanyl, for instance, dramatically reduces binding affinity at the MOR. nih.gov Conversely, specific N-substituents can enhance potency. While direct in vitro functional data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine at the MOR is not widely documented, the presence of the N-allyl group is significant. The N-allyl moiety is famously used to convert opioid agonists (like morphine) into antagonists (nalorphine) or mixed agonist-antagonists. This suggests that 1-phenyl-N-prop-2-enylcyclohexan-1-amine could potentially act as a MOR antagonist or partial agonist, though this requires confirmation through functional assays like [³⁵S]GTPγS binding.
While some arylcyclohexylamines show a preference for the MOR, others may interact with KOR and DOR. nih.gov The binding affinity for these receptors is typically assessed in vitro using radioligand displacement assays with selective radioligands such as [³H]bremazocine for KOR and [³H]DPDPE for DOR. nih.govnih.gov Functional activity can be determined using preparations like the mouse vas deferens, which expresses MOR, KOR, and DOR, or in cell lines expressing recombinant human opioid receptors. nih.govnih.gov
For many arylcyclohexylamines that do exhibit opioid activity, the affinity for KOR and DOR is often considerably lower than for MOR. For example, PCP-4-Ph-4-OH has a Kᵢ value of 1.5 nM at the MOR (using [³H]dihydromorphine) but only 450 nM at the KOR (using [³H]bremazocine). nih.gov This highlights a common trend towards MOR selectivity within this specific chemical series. The influence of the N-allyl group on KOR and DOR affinity would need to be empirically determined, as SAR at these receptors can be complex and unpredictable.
The binding profile of arylcyclohexylamines can vary dramatically, ranging from potent NMDA antagonists with negligible opioid activity to potent MOR agonists. wikipedia.org This diversity underscores the importance of specific structural features. A comparative analysis of binding data reveals key trends. For example, the parent compound phencyclidine (PCP) binds with high affinity to the PCP site of the NMDA receptor and to sigma receptors, but has low affinity for the classical opioid receptors. In contrast, strategic modifications, such as those in BDPC (a potent MOR agonist), shift the affinity profile dramatically away from the NMDA receptor and towards the MOR.
Table 2: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM) of Selected Arylcyclohexylamines and Reference Compounds
| Compound | Mu-Opioid (MOR) | Delta-Opioid (DOR) | Kappa-Opioid (KOR) |
|---|---|---|---|
| Morphine | 1.0 - 5.0 | ~200 | ~30 |
| Phencyclidine (PCP) | >10,000 | >10,000 | >10,000 |
| PCP-4-Ph-4-OH | 1.5 | >90 | 450 |
| BDPC | 0.23 | 28.5 | 16.6 |
Binding affinities can vary based on experimental conditions and radioligand used. Data compiled from multiple sources. wikipedia.orgnih.gov
Sigma Receptor Subtype Interactions
Sigma receptors, which are now understood to be unique proteins distinct from opioid receptors, are another prominent target for many arylcyclohexylamines. sigmaaldrich.compainphysicianjournal.com There are at least two major subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are genetically and pharmacologically distinct. sigmaaldrich.com
Many arylcyclohexylamines, including PCP itself, bind with high affinity to σ₁ receptors. The minimal pharmacophore for high-affinity σ₁ binding is often considered to be a phenylalkylamine structure, a feature present in 1-phenyl-N-prop-2-enylcyclohexan-1-amine. nih.gov In vitro binding affinities are determined using radioligand competition assays, typically with ³H-pentazocine for σ₁ sites and [³H]DTG for σ₂ sites (often in the presence of a masking agent to block σ₁ sites). sigmaaldrich.combiorxiv.org
Structure-activity relationship studies of various chemical series have shown that modifications to the amine substituent can modulate affinity and selectivity between the sigma receptor subtypes. For example, studies on substituted 1-phenyl-2-cyclopropylmethylamines showed that different aminic moieties could provide compounds with high affinity and selectivity for sigma binding sites over opioid and dopamine receptors. nih.govresearchgate.net Some compounds in these series achieved nanomolar or even sub-nanomolar Kᵢ values at σ₁ and σ₂ receptors. nih.gov Given that N-alkylamines show affinity for the σ₁ receptor that is dependent on the carbon chain length, the N-prop-2-enyl group of the title compound is expected to confer significant affinity at this site. nih.gov
Table 3: Comparative Sigma Receptor Binding Affinities (Kᵢ, nM) of Selected Compounds
| Compound | Sigma-1 (σ₁) Kᵢ (nM) | Sigma-2 (σ₂) Kᵢ (nM) |
|---|---|---|
| Haloperidol | 3.2 | 21.7 |
| (+)-Pentazocine | 3.1 | 1,400 |
| Phencyclidine (PCP) | 218 | 1,600 |
| JZ107 | 7.9 | 5.1 |
| BD1047 | 3.0 | 11.0 |
| Rimcazole | 1.1 | 182 |
Binding affinities can vary based on experimental conditions. Data compiled from multiple sources. biorxiv.org
Functional Consequences of Sigma Receptor Activation in Cellular Models
Activation of the sigma-1 receptor (σ1R) by selective agonists like PRE-084 initiates a cascade of cellular events, primarily aimed at promoting cell survival and plasticity. In vitro studies have demonstrated that σ1R activation can facilitate the differentiation of mesenchymal stem cells into Schwann cells, evidenced by the upregulation of myelin basic protein. nih.gov Furthermore, in models using cerebellar granule neurons, σ1R agonists have been shown to enhance neurite elongation, a crucial process in neuronal development and repair. nih.gov This effect on neurite outgrowth has also been observed in motoneurons and is linked to the activation of protein kinase C (PKC) signaling. nih.gov
A significant body of research points to the neuroprotective effects of σ1R activation. In cellular models of neurotoxicity, such as those induced by the amyloid-beta peptide, σ1R agonists have been shown to reduce the expression of pro-apoptotic factors like Bax and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.com In models of amyotrophic lateral sclerosis (ALS), σ1R activation improves motor neuron survival. nih.gov This neuroprotective effect is attributed, in part, to the induction of PKC-specific phosphorylation of the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor and a reduction in microglial reactivity. nih.gov
Activation of the σ1R also plays a role in mitigating endoplasmic reticulum (ER) stress. In cellular models of Huntington's disease, σ1R agonists have been shown to increase cell survival by boosting cellular antioxidants through the activation of the NF-κB pathway. nih.gov Moreover, in the context of ER stress induced by agents like tunicamycin, σ1R activation can heighten the expression of the ER stress chaperone BiP and modulate signaling cascades involving EIF2α/ATF4 and NRF2, which are critical for antioxidant protection. nih.gov
| Cellular Model | Functional Consequence of σ1R Activation | Associated Signaling Pathway | Reference |
| Skin Mesenchymal Stem Cells | Differentiation to Schwann Cells | Upregulation of Myelin Basic Protein | nih.gov |
| Cerebellar Granule Neurons | Improved Neurite Elongation | TrkB Signaling | nih.gov |
| Motoneurons | Neurite Elongation | Protein Kinase C (PKC) | nih.gov |
| Amyloid-Beta Toxicity Model | Neuroprotection | Reduced Bax and TRAIL expression | mdpi.com |
| ALS Mouse Model | Improved Motor Neuron Survival | PKC-mediated NMDA Receptor Phosphorylation | nih.gov |
| Huntington's Disease Model | Increased Cell Survival | NF-κB Pathway Activation | nih.gov |
| Tunicamycin-Induced ER Stress | Enhanced Antioxidant Protection | EIF2α/ATF4 and NRF2 Signaling | nih.gov |
Other Potential Receptor Targets and Ion Channel Modulation (In Vitro)
While primarily recognized for its high affinity for the sigma-1 receptor, compounds of this class may also interact with other receptor systems and ion channels, often at higher concentrations.
The sigma-1 receptor has been shown to modulate the function of various ion channels. Co-immunoprecipitation studies have demonstrated a physical association between the sigma-1 receptor and L-type voltage-gated calcium channels (VGCCs), suggesting a direct regulatory interaction. arvojournals.org Activation of the sigma-1 receptor can inhibit calcium currents in primary retinal ganglion cells. arvojournals.org Furthermore, research has indicated that the sigma-1 receptor can negatively modulate N-type calcium channels. nih.gov
In addition to calcium channels, the sigma-1 receptor has been found to interact with and inhibit Kv1.4 potassium channels. arvojournals.org This modulation of voltage-gated ion channels can have significant effects on cellular excitability and calcium homeostasis.
| Ion Channel | Effect of σ1R Activation/Interaction | Cellular Context | Reference |
| Nicotinic Acetylcholine Receptors | Blockade/Inhibition | Adrenal Chromaffin Cells | nih.gov |
| L-type Voltage-Gated Calcium Channels | Inhibition of Calcium Currents (via direct association) | Retinal Ganglion Cells | arvojournals.org |
| N-type Voltage-Gated Calcium Channels | Negative Modulation | - | nih.gov |
| Kv1.4 Potassium Channels | Inhibition | - | arvojournals.org |
Intracellular Signaling Pathways Associated with Receptor Activity (In Vitro Cellular Assays)
The activation of the sigma-1 receptor initiates a complex network of intracellular signaling pathways that ultimately mediate its diverse cellular effects.
While the sigma-1 receptor is not a classical G-protein coupled receptor, its activation can influence GPCR signaling. For instance, σ1R agonists can facilitate the interaction between the sigma-1 receptor and dopamine receptors, which are GPCRs. This interaction stabilizes a conformation of the dopamine receptor that enhances dopamine binding. nih.gov This modulation of GPCR function highlights the role of the sigma-1 receptor as a molecular chaperone that can influence the signaling of other receptor systems.
A key downstream signaling pathway influenced by sigma-1 receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK pathway is a common endpoint for many growth factor and GPCR signaling pathways and is involved in cell proliferation, differentiation, and survival. frontiersin.org
In vitro studies have shown that the neuroprotective effects of sigma-1 receptor agonists are often associated with the activation of the ERK pathway. For example, in models of Alzheimer's disease, the selective sigma-1 receptor agonist PRE-084 has been shown to stimulate hippocampal cell proliferation and differentiation, processes known to be regulated by ERK signaling. mdpi.com The activation of kinases like PKC, as mentioned earlier in the context of neurite outgrowth, also represents a critical phosphorylation event downstream of sigma-1 receptor activation. nih.gov These kinase-mediated phosphorylation events are central to the transduction of the initial receptor binding event into a functional cellular response.
Metabolism and Biotransformation Studies in Vitro and Computational Approaches
Phase I Metabolic Pathways
Phase I reactions modify the chemical structure of a xenobiotic, typically through oxidation, reduction, or hydrolysis, making the compound more polar. drughunter.com For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, the primary Phase I pathways are expected to involve N-dealkylation, hydroxylation, and oxidative deamination, predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily located in the liver. nih.govnih.govresearchgate.net
N-Dealkylation of the N-prop-2-enyl Group
A principal metabolic route for compounds with N-alkyl groups is N-dealkylation. This reaction is catalyzed by cytochrome P450 enzymes and involves the removal of the N-prop-2-enyl (allyl) group. fiveable.menih.gov The mechanism begins with the hydroxylation of the carbon atom adjacent to the nitrogen within the allyl group. This creates an unstable carbinolamine intermediate, which then spontaneously decomposes. The cleavage of this intermediate is predicted to yield the primary amine metabolite, 1-phenylcyclohexan-1-amine (PCA), and acrolein. This N-dealkylation pathway is a common detoxification step for many xenobiotics containing secondary or tertiary amine functionalities.
Hydroxylation on the Phenyl and Cyclohexyl Moieties
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common oxidative reaction mediated by CYP450 enzymes that significantly increases a compound's polarity. fiveable.me Based on extensive studies of PCP and other arylcyclohexylamines, 1-phenyl-N-prop-2-enylcyclohexan-1-amine is expected to undergo hydroxylation at several positions. umich.edunih.gov
Alicyclic Hydroxylation: The cyclohexyl ring is a primary target for oxidation. Studies on PCP confirm that hydroxylation occurs preferentially on the alicyclic ring over the aromatic ring. umich.edu The 3- and 4-positions of the cyclohexyl ring are the most favored sites for this transformation, leading to the formation of various hydroxylated metabolites. umich.edunih.govnih.gov
Aromatic Hydroxylation: While generally a minor pathway for PCP itself, hydroxylation of the phenyl ring is also a possible metabolic route. umich.edu This would result in phenolic derivatives of the parent compound or its N-dealkylated metabolite. nih.gov
These hydroxylation reactions can occur on the parent molecule or on the 1-phenylcyclohexan-1-amine metabolite formed after N-dealkylation.
Oxidative Deamination and Other Oxidation Reactions
Oxidative deamination is another significant pathway for the metabolism of amine-containing compounds, often catalyzed by monoamine oxidases (MAOs). taylorandfrancis.comwikipedia.orgnih.gov This process involves the oxidation of the carbon-nitrogen bond. The reaction converts the amine into an imine intermediate, which is subsequently hydrolyzed to a ketone. researchgate.netresearchgate.net For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, this would lead to the formation of 1-phenylcyclohexan-1-one. This pathway effectively removes the amine functional group, contributing to the deactivation of the compound. wikipedia.org
Table 1: Predicted Phase I Metabolic Pathways and Metabolites
| Pathway | Enzyme Family | Reaction Description | Predicted Primary Metabolite(s) |
|---|---|---|---|
| N-Dealkylation | Cytochrome P450 (CYP) | Removal of the N-prop-2-enyl group via hydroxylation of the adjacent carbon. | 1-phenylcyclohexan-1-amine |
| Hydroxylation | Cytochrome P450 (CYP) | Addition of hydroxyl (-OH) groups to the cyclohexyl or phenyl rings. | Hydroxy-1-phenyl-N-prop-2-enylcyclohexan-1-amine; Hydroxy-1-phenylcyclohexan-1-amine |
| Oxidative Deamination | Monoamine Oxidase (MAO) | Oxidation of the C-N bond followed by hydrolysis to a ketone. | 1-phenylcyclohexan-1-one |
Phase II Metabolic Pathways
Following Phase I, the modified metabolites often undergo Phase II conjugation reactions. These reactions involve the attachment of small, polar, endogenous molecules to the functional groups introduced during Phase I, which further increases water solubility and facilitates excretion from the body. nih.gov
Glucuronidation Conjugation of Hydroxylated Metabolites
Glucuronidation is a major Phase II pathway for hydroxylated metabolites. droracle.ai This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). In this process, glucuronic acid is transferred from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the metabolite. The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated in urine or bile. The hydroxylated metabolites of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, formed on either the cyclohexyl or phenyl ring, are expected to be primary substrates for UGT enzymes.
Sulfation and N-Acetylation Processes
While glucuronidation is often the predominant pathway, other conjugation reactions can also occur.
Sulfation: This pathway involves the transfer of a sulfonate group from a donor molecule to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). For PCP, metabolites can be conjugated with sulfuric acid, suggesting that the hydroxylated metabolites of its N-prop-2-enyl analog could also undergo sulfation. droracle.ai
N-Acetylation: The primary amine metabolite, 1-phenylcyclohexan-1-amine, formed via N-dealkylation, is a potential substrate for N-acetyltransferase (NAT) enzymes. nih.gov These enzymes catalyze the transfer of an acetyl group to an amine, which can alter its biological properties and aid in its elimination. mdpi.commdpi.comsemanticscholar.orgias.ac.in
Table 2: Predicted Phase II Metabolic Pathways and Products
| Pathway | Enzyme Family | Substrate (Phase I Metabolite) | Reaction Description | Predicted Conjugated Product |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites | Conjugation of a hydroxyl group with glucuronic acid. | Hydroxy-metabolite-O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolites | Conjugation of a hydroxyl group with a sulfonate group. | Hydroxy-metabolite-O-sulfate |
| N-Acetylation | N-acetyltransferases (NATs) | 1-phenylcyclohexan-1-amine | Addition of an acetyl group to the primary amine. | N-acetyl-1-phenylcyclohexan-1-amine |
In Vitro Metabolic Models and Methodologies
The investigation of 1-phenyl-N-prop-2-enylcyclohexan-1-amine metabolism heavily relies on established in vitro systems that have been successfully used for related xenobiotics. These models allow for the controlled study of metabolic pathways in a simplified and reproducible environment.
Application of Human Liver Microsomes (HLMs) and Hepatocyte Systems
Human liver microsomes (HLMs) are a primary tool for in vitro drug metabolism studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. For compounds structurally related to 1-phenyl-N-prop-2-enylcyclohexan-1-amine, such as naphthalene, HLMs have been effectively used to study the formation of various metabolites. nih.gov These studies demonstrate the capacity of HLMs to facilitate metabolic reactions and form cytotoxic and protein-reactive metabolites. nih.gov Increasing the concentration of microsomal protein in these systems has been shown to impact the rate of metabolite formation. nih.gov
In addition to microsomes, liver homogenates from various species have been instrumental in understanding the metabolism of phencyclidine (PCP), a parent compound to the one . For instance, the 10,000g supernatant fraction from rat liver homogenates has been used to identify metabolites of 1-phenylcyclohexene, a pyrolysis product of PCP. nih.gov Similarly, crude microsomal preparations from mouse livers have also been employed to study the in vitro metabolism of 1-phenylcyclohexene. researchgate.netwikipedia.org
Use of Recombinant Cytochrome P450 Enzymes for Isoform Identification
The cytochrome P450 (CYP) superfamily of enzymes is a major system for drug metabolism in humans. nih.govmdma.ch In vitro studies on PCP metabolism have indicated the involvement of multiple CYP isozymes. nih.gov The inhibition of PCP metabolism by agents like N2, CO, SKF-525A, or 2,4-dichloro-6-phenylphenoxyethylamine (DPEA), and the requirement of NADPH, strongly implicate the role of cytochrome P-450. nih.gov
To pinpoint the specific CYP isoforms responsible for the metabolism of a compound, recombinant enzymes are utilized. While direct studies on 1-phenyl-N-prop-2-enylcyclohexan-1-amine are not available, the methodology for related compounds involves incubating the substance with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms catalyze its biotransformation. mdma.ch For example, CYP1A2 is known to be a major enzyme in the human liver, responsible for metabolizing various arylamines.
Non-Mammalian In Vitro Models for Comparative Metabolism
Comparative metabolism studies across different species are essential for understanding potential differences in biotransformation and toxicity. For PCP, in vitro metabolism has been compared across liver preparations from cats, monkeys, rabbits, and rats, revealing species-specific differences in metabolic activity. While rat and rabbit liver preparations were highly active, those from cats and monkeys showed lower activity.
In recent years, non-mammalian models have gained popularity for preclinical research to reduce the use of mammals. Models such as the nematode Caenorhabditis elegans and the zebrafish Danio rerio are increasingly used. These organisms share a significant percentage of their genes with humans and can be used in high-throughput screening formats. While not yet documented for 1-phenyl-N-prop-2-enylcyclohexan-1-amine, these models represent a promising future direction for comparative metabolism studies.
Identification and Structural Elucidation of Metabolites (In Vitro)
The identification and characterization of metabolites formed in vitro are critical steps in understanding the biotransformation of a compound. This typically involves a combination of advanced analytical techniques.
Advanced Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling
Gas chromatography (GC) and high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying metabolites. For PCP and its analogs, GC and GC-MS have been used to monitor the levels of the parent compound and its metabolites. nih.gov The in vitro metabolites of 1-phenylcyclohexene have been identified using a combination of spectrometric and chromatographic techniques, including GC-MS and HPLC. nih.gov
Modern approaches often utilize high-resolution mass spectrometry, such as LTQ XL Orbitrap Discovery, which allows for the accurate mass measurement of metabolites. This technique, combined with automated MS/MS comparison tools, facilitates the screening and identification of expected metabolites by comparing their fragmentation patterns with that of the parent compound.
Below is an interactive data table summarizing the major in vitro metabolites identified for 1-phenylcyclohexene, a structurally related compound, using these techniques.
| Metabolite | Parent Compound | Analytical Technique(s) | Reference |
| 1-phenyl-1-cyclohexen-3-ol | 1-phenylcyclohexene | GC-MS, HPLC | nih.govresearchgate.net |
| 1-phenyl-1-cyclohexen-3-one | 1-phenylcyclohexene | GC-MS, HPLC | nih.govresearchgate.net |
| 1-phenyl-1-cyclohexen-6-ol | 1-phenylcyclohexene | GC-MS | researchgate.net |
| 1-phenyl-1-cyclohexen-6-one | 1-phenylcyclohexene | GC-MS | researchgate.net |
| 1-phenylcyclohexane-1,2-diol | 1-phenylcyclohexene | GC-MS | researchgate.net |
| 1-phenyl-6-hydroxy-1-cyclohexen-3-one | 1-phenylcyclohexene | Spectrometric, Chromatographic | nih.gov |
| 1-phenyl-1-cyclohexene-3,6-diol | 1-phenylcyclohexene | Spectrometric, Chromatographic | nih.gov |
| trans-1-phenyl-1-cyclohexene-3,4-diol | 1-phenylcyclohexene | Spectrometric, Chromatographic | nih.gov |
| 1-phenylcyclohexane-1,2,3-triol | 1-phenylcyclohexene | Spectrometric, Chromatographic | nih.gov |
Spectroscopic Methods for Definitive Metabolite Structure Determination
While chromatographic and mass spectrometric methods are excellent for detecting and providing initial structural information about metabolites, definitive structure elucidation often requires spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectrum of an isolated metabolite, it is possible to determine the precise arrangement of atoms in the molecule. The identification of metabolites of 1-phenylcyclohexene was achieved by a combination of spectrometric, chromatographic, and synthetic techniques, which implies a thorough structural confirmation process. nih.gov The process typically involves comparing the spectroscopic data of the metabolite with that of a synthesized reference compound to confirm its identity. researchgate.netwikipedia.org
Computational Prediction of Metabolic Pathways and Enzyme Interactions
The study of xenobiotic metabolism is crucial in understanding the disposition and potential toxicity of chemical compounds within a biological system. For novel or less-studied compounds such as 1-phenyl-N-prop-2-enylcyclohexan-1-amine, computational, or in silico, approaches provide a valuable, rapid, and cost-effective means to predict metabolic fate. These methods leverage knowledge of enzymatic reactions, protein structures, and chemical properties to forecast potential metabolic pathways and interactions with metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
In Silico Tools for Predicting Sites of Metabolism and Metabolite Structures
A variety of computational tools are available to predict the sites of metabolism (SOMs) on a molecule and the likely structures of its metabolites. These tools employ different underlying methodologies, including knowledge-based systems, machine learning algorithms, and quantum mechanics.
Knowledge-based systems utilize databases of known metabolic reactions to identify susceptible functional groups and biotransformations. For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, such a system would likely identify the N-prop-2-enyl group, the cyclohexyl ring, and the phenyl ring as potential sites for metabolic attack based on established metabolic pathways for similar structures.
Machine learning-based tools, such as ADMET Predictor and ADMETlab, are trained on large datasets of compounds with experimentally determined metabolic profiles. nih.govnih.gov These tools can predict whether a compound is a substrate for specific CYP isoforms and identify the most probable SOMs. nih.gov For instance, a tool like SMARTCyp, which combines reactivity and accessibility calculations, could rank the potential SOMs on 1-phenyl-N-prop-2-enylcyclohexan-1-amine for various CYP enzymes, including CYP3A4, CYP2D6, and CYP2C9. nih.gov
Structure-based methods, utilized by platforms like PreMetabo, incorporate the three-dimensional structure of both the substrate and the enzyme to predict metabolism. nih.gov These tools calculate activation energies for potential reactions at different sites on the molecule to determine the most likely metabolic transformations. nih.gov
The primary metabolic reactions predicted for 1-phenyl-N-prop-2-enylcyclohexan-1-amine by these in silico tools would likely include:
N-dealkylation: Removal of the prop-2-enyl group from the amine.
Hydroxylation: Addition of a hydroxyl group to the cyclohexyl or phenyl rings.
Oxidation: Further oxidation of hydroxylated metabolites to ketones or aldehydes.
The following table illustrates the types of predictions that could be generated by such in silico tools for 1-phenyl-N-prop-2-enylcyclohexan-1-amine.
| Prediction Tool Type | Predicted Biotransformation | Potential Site of Metabolism | Predicted Metabolite |
| Knowledge-Based | N-dealkylation | N-prop-2-enyl group | 1-phenylcyclohexan-1-amine |
| Machine Learning | Hydroxylation | Cyclohexyl ring | 1-phenyl-N-prop-2-enylcyclohexan-1-ol-amine |
| Structure-Based | Hydroxylation | Phenyl ring | (hydroxy-phenyl)-N-prop-2-enylcyclohexan-1-amine |
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes (e.g., CYP Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 1-phenyl-N-prop-2-enylcyclohexan-1-amine) when bound to a receptor, such as the active site of a CYP enzyme. nih.govunimi.it This method provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. nih.govnih.gov By understanding how 1-phenyl-N-prop-2-enylcyclohexan-1-amine fits into the active site of different CYP isoforms, researchers can infer which enzymes are most likely to be responsible for its metabolism. nih.gov
Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking. unimi.itnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the enzyme-substrate complex. unimi.itnih.gov This can reveal conformational changes in both the enzyme and the substrate upon binding and help to confirm the stability of the docked pose. unimi.itnih.gov For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, MD simulations could illustrate how the molecule orients within the active site to present a specific position for metabolic attack by the heme group of the CYP enzyme.
The general workflow for these simulations involves:
Obtaining the 3D crystal structures of the relevant human CYP enzymes from a repository like the Protein Data Bank. nih.gov
Generating a 3D model of 1-phenyl-N-prop-2-enylcyclohexan-1-amine.
Performing molecular docking to place the molecule into the active site of each CYP enzyme.
Running MD simulations to observe the dynamic behavior of the enzyme-substrate complex.
The following table provides a hypothetical summary of results from a molecular docking study of 1-phenyl-N-prop-2-enylcyclohexan-1-amine with various CYP isoforms.
| CYP Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Plausibility of Metabolism |
| CYP1A2 | -7.2 | Phe226, Gly316 | Moderate |
| CYP2C9 | -8.5 | Arg108, Phe114 | High |
| CYP2D6 | -8.1 | Asp301, Phe120 | High |
| CYP3A4 | -9.3 | Arg105, Arg212 | Very High |
Quantitative Structure-Metabolism Relationship (QSMR) Modeling
Quantitative Structure-Metabolism Relationship (QSMR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their metabolic rates or pathways. These models are developed by statistically analyzing a dataset of structurally related compounds with known metabolic data.
For a compound like 1-phenyl-N-prop-2-enylcyclohexan-1-amine, a QSMR model could be developed using a series of analogous compounds with variations in the substituents on the phenyl or cyclohexyl rings, or alterations to the N-alkyl group. The metabolic clearance or the rate of formation of a specific metabolite for these compounds would be experimentally determined.
The key steps in developing a QSMR model include:
Data Collection: Assembling a dataset of compounds with their corresponding metabolic data.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as hydrophobicity (logP), electronic properties (pKa), and topological indices.
Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the metabolic endpoint.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
While a specific QSMR model for 1-phenyl-N-prop-2-enylcyclohexan-1-amine and its analogs is not available in the public domain, the following table illustrates the types of descriptors that would be relevant in such a model.
| Molecular Descriptor | Property Represented | Potential Influence on Metabolism |
| LogP | Lipophilicity | Affects binding affinity to CYP enzymes and membrane permeability. |
| Polar Surface Area (PSA) | Polarity | Influences solubility and interactions with polar residues in the active site. |
| pKa | Ionization state | Affects binding to the enzyme and membrane transport. |
| Molecular Weight | Size of the molecule | Can influence accessibility to the active site. |
| Number of Rotatable Bonds | Conformational flexibility | Affects how the molecule can adapt to the shape of the active site. |
By applying these computational approaches, a comprehensive profile of the likely metabolic fate of 1-phenyl-N-prop-2-enylcyclohexan-1-amine can be generated, guiding further in vitro and in vivo studies.
Advanced Analytical Methodologies for Research and Characterization of 1 Phenyl N Prop 2 Enylcyclohexan 1 Amine
High-Resolution Chromatographic Techniques
Chromatographic methods are fundamental for separating 1-phenyl-N-prop-2-enylcyclohexan-1-amine from complex matrices and for its quantification. The choice of technique depends on the volatility and polarity of the analyte.
Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is a powerful tool for the analysis of non-volatile compounds like 1-phenyl-N-prop-2-enylcyclohexan-1-amine. This technique provides high sensitivity and selectivity, enabling the detection of trace amounts of the compound in various samples.
The high-resolution mass analyzer, such as an Orbitrap or time-of-flight (TOF) instrument, allows for the accurate mass measurement of the parent ion and its fragments, facilitating the determination of the elemental composition and aiding in structural elucidation. In the analysis of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, the protonated molecule [M+H]⁺ would be the primary ion observed in the positive ionization mode. Subsequent fragmentation (MS/MS) would yield characteristic product ions. While specific experimental data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine is not widely published, the fragmentation pattern can be predicted based on the analysis of similar phencyclidine analogs. The fragmentation is likely to involve the cleavage of the N-allyl group and fragmentation of the cyclohexyl ring.
Table 1: Predicted LC-HRMS/MS Data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Parameter | Expected Value |
| Precursor Ion (m/z) | 216.1747 [M+H]⁺ |
| Major Fragment Ions (m/z) | Expected fragments would arise from the loss of the allyl group (C₃H₅), and cleavages within the cyclohexyl and phenyl rings. |
| Retention Time | Dependent on the specific chromatographic conditions (column, mobile phase, gradient). |
Note: The exact m/z values and retention times would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic analysis for volatile and semi-volatile compounds. For the analysis of 1-phenyl-N-prop-2-enylcyclohexan-1-amine, which is amenable to GC analysis, this method provides excellent separation and definitive identification based on the mass spectrum.
Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum for 1-phenyl-N-prop-2-enylcyclohexan-1-amine would exhibit a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern of phencyclidine and its analogs is well-documented and typically involves the loss of the substituent on the nitrogen atom and characteristic fragmentation of the phenylcyclohexyl moiety. A key fragmentation pathway for many PCP analogs is the loss of the piperidine (B6355638) ring, and a similar loss of the N-allyl group would be expected for the target compound. proquest.comnih.gov
Table 2: Predicted GC-MS Data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Parameter | Expected Value/Characteristic |
| Molecular Ion (m/z) | 215 |
| Key Fragment Ions (m/z) | Fragments corresponding to the loss of the allyl group, and ions characteristic of the phenylcyclohexyl core (e.g., m/z 91 for the tropylium ion). |
| Retention Index | Dependent on the GC column and temperature program. |
Note: The fragmentation pattern and retention index require experimental verification.
Advanced HPLC Methods for Purity Assessment and Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely available technique for the purity assessment and quantification of pharmaceutical compounds and designer drugs. For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, a reversed-phase HPLC method would be suitable, utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.
Table 3: Representative HPLC Parameters for Analysis of Phenylcyclohexylamine Derivatives
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate or formate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210-260 nm |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in 1-phenyl-N-prop-2-enylcyclohexan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.
For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, the ¹H NMR spectrum would show distinct signals for the protons of the phenyl group (typically in the aromatic region, ~7-8 ppm), the cyclohexyl ring (in the aliphatic region, ~1-3 ppm), and the N-prop-2-enyl (allyl) group. The allyl group protons would exhibit characteristic splitting patterns: a multiplet for the methine proton (-CH=) and doublets for the terminal vinyl protons (=CH₂). The protons on the carbon adjacent to the nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. libretexts.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl | 7.2 - 7.5 | 125 - 145 |
| Cyclohexyl | 1.2 - 2.5 | 20 - 60 |
| N-CH₂ (allyl) | ~3.0 | ~50 |
| -CH= (allyl) | ~5.8 | ~135 |
| =CH₂ (allyl) | ~5.2 | ~115 |
Note: These are estimated chemical shifts and would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyl-N-prop-2-enylcyclohexan-1-amine would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions include N-H stretching for the secondary amine (if present as a salt, this may be broadened), C-H stretching for the aromatic and aliphatic parts of the molecule, C=C stretching for the phenyl ring and the allyl group, and C-N stretching. The presence of the allyl group would be confirmed by the C=C stretching vibration and the C-H out-of-plane bending vibrations of the vinyl group. libretexts.org
Table 5: Expected Infrared Absorption Bands for 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C=C Stretch (alkene) | 1640 - 1680 |
| C-N Stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary analysis of compounds containing chromophores. The 1-phenyl-N-prop-2-enylcyclohexan-1-amine molecule possesses a phenyl group, which acts as a chromophore, absorbing ultraviolet light. The absorption is due to π → π* electronic transitions within the benzene ring.
The UV-Vis spectrum of 1-phenyl-N-prop-2-enylcyclohexan-1-amine is expected to exhibit characteristic absorption bands. The primary absorption band, arising from the E2 transition, is typically observed at a lower wavelength, while a secondary, less intense band, resulting from the B band (benzenoid) transition, appears at a longer wavelength. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the substitution on the phenyl ring. While specific experimental data for this compound is not widely published, analogous structures such as other phencyclidine derivatives have been characterized using UV/Vis spectroscopy. nih.gov
Table 1: Predicted UV-Vis Spectral Data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine in Ethanol (B145695)
| Predicted Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition |
| ~210 nm | High | π → π* (E2 band) |
| ~260 nm | Low | π → π* (B band) |
Note: The data in this table is predictive and based on the analysis of similar aromatic compounds.
Advanced Mass Spectrometry for Quantitative and Qualitative Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of 1-phenyl-N-prop-2-enylcyclohexan-1-amine. It provides information about the molecule's mass and fragmentation pattern, which is crucial for its unambiguous identification.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule. In an MS/MS experiment, the protonated molecule of 1-phenyl-N-prop-2-enylcyclohexan-1-amine (m/z 216.1747 for [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
The fragmentation of N-substituted 1-phenylcyclohexylamine (B1663984) analogs typically involves cleavage of the bond between the cyclohexyl ring and the nitrogen atom, as well as fragmentation of the N-substituent. For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, characteristic fragmentation would likely involve the loss of the allyl group and cleavages within the cyclohexyl ring. The study of fragmentation patterns of ketamine analogues, which share structural similarities, reveals common pathways such as α-cleavage of the carbon bond in the cyclohexanone (B45756) moiety. nih.gov While specific experimental fragmentation data for 1-phenyl-N-prop-2-enylcyclohexan-1-amine is limited, a proposed fragmentation pathway can be inferred from the analysis of related compounds.
Table 2: Proposed MS/MS Fragmentation of [M+H]⁺ of 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 216.17 | 175.13 | C3H5 (allyl radical) | [M-C3H5]⁺ |
| 216.17 | 133.10 | C6H11N (cyclohexylamine moiety) | [C9H11]⁺ (phenylallyl cation) |
| 216.17 | 91.05 | C8H15N (allylcyclohexylamine moiety) | [C7H7]⁺ (tropylium ion) |
Note: The fragmentation data is proposed based on the general fragmentation patterns of phencyclidine analogs.
Isotopic Labeling Strategies for Metabolic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. nih.gov By replacing one or more atoms of 1-phenyl-N-prop-2-enylcyclohexan-1-amine with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the biotransformation of the molecule. Mass spectrometry is then used to detect and identify the labeled metabolites.
Common metabolic pathways for phencyclidine and its analogs include hydroxylation of the cyclohexyl and phenyl rings, as well as N-dealkylation. An isotopic labeling study of 1-phenyl-N-prop-2-enylcyclohexan-1-amine could involve the synthesis of a deuterated analog. Following administration in an in vitro or in vivo model, samples would be analyzed by LC-MS to identify metabolites containing the deuterium label. This approach provides definitive evidence of the metabolic products derived from the parent compound.
Table 3: Potential Isotopically Labeled Metabolites of 1-phenyl-N-prop-2-enylcyclohexan-1-amine-d5 (deuterated on the phenyl ring)
| Parent Compound | Labeled Metabolite | Biotransformation Pathway |
| 1-phenyl-N-prop-2-enylcyclohexan-1-amine-d5 | Hydroxylated-1-phenyl-N-prop-2-enylcyclohexan-1-amine-d5 | Aromatic hydroxylation |
| 1-phenyl-N-prop-2-enylcyclohexan-1-amine-d5 | N-deallylated-1-phenylcyclohexylamine-d5 | N-dealkylation |
Note: This table presents hypothetical metabolites based on known metabolic pathways of related compounds.
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique is particularly useful for differentiating between isomers that have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, IMS can be used to separate it from potential positional isomers or stereoisomers.
The collision cross-section (CCS) is a key parameter measured in IMS, which is a measure of the ion's rotationally averaged surface area. Different isomers will have different CCS values, allowing for their separation. Predicted CCS values for 1-phenyl-N-prop-2-enylcyclohexan-1-amine are available in public databases. uni.lu
Table 4: Predicted Collision Cross-Section (CCS) Values for Adducts of 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 216.17468 | 151.6 |
| [M+Na]⁺ | 238.15662 | 155.1 |
Source: PubChem CID 200514. The CCS values are predicted and not experimentally determined.
Chemoinformatics and Computational Chemistry Methodologies
Chemoinformatics and computational chemistry provide powerful in silico tools to predict the properties and interactions of molecules like 1-phenyl-N-prop-2-enylcyclohexan-1-amine. These methods are crucial for understanding its potential biological targets and mechanism of action.
Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling involves the use of computational methods to create, visualize, and analyze three-dimensional models of molecules. For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, a 3D model can be generated and its conformational space explored to identify low-energy structures.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ekb.eg Given that phencyclidine and its analogs are known to interact with the NMDA receptor, docking studies could be performed to investigate the binding of 1-phenyl-N-prop-2-enylcyclohexan-1-amine to this receptor. Such studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding.
Table 5: Hypothetical Docking Results of 1-phenyl-N-prop-2-enylcyclohexan-1-amine with the NMDA Receptor
| Binding Site Residue | Interaction Type | Predicted Distance (Å) |
| Asp-X | Hydrogen Bond | 2.8 |
| Phe-Y | π-π Stacking | 4.5 |
| Val-Z | Hydrophobic Interaction | 3.9 |
Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible approach to understanding molecular properties. mpg.de For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, DFT calculations can offer profound insights into its molecular geometry, electronic properties, and potential reactivity.
Theoretical investigations using DFT can determine the optimized molecular structure, identifying the most stable conformation by minimizing the total energy. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for predicting sites of metabolic attack or interaction with biological receptors. Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can also be calculated to provide a more quantitative measure of the molecule's behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-phenyl-N-prop-2-enylcyclohexan-1-amine
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 1.8 Debye | Measures the overall polarity of the molecule. |
| Ionization Potential | 7.1 eV | Energy required to remove an electron. |
| Electron Affinity | 0.3 eV | Energy released upon adding an electron. |
Cheminformatics Databases and Tools for Analog Exploration and Property Prediction
Cheminformatics applies computational and informational techniques to a broad range of chemical problems. In the context of novel compounds like 1-phenyl-N-prop-2-enylcyclohexan-1-amine, cheminformatics tools are essential for analog exploration and the prediction of physicochemical and pharmacological properties, especially when experimental data is scarce. nih.govljmu.ac.uk
Databases dedicated to novel psychoactive substances (NPS) and other controlled substances can be queried to identify known analogs of the target compound. mdpi.com By performing substructure and similarity searches, researchers can find molecules with shared structural features, which may exhibit similar biological activities. This process, known as "chemical read-across," helps in preliminary risk assessment and guides further analytical investigations. nih.govljmu.ac.uk
Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique used to predict the biological activity of a chemical from its molecular structure. mdpi.com By building models based on existing data for structurally related compounds, QSAR can estimate the potential targets and potency of 1-phenyl-N-prop-2-enylcyclohexan-1-amine. Additionally, various software tools can rapidly calculate important physicochemical properties that influence a compound's pharmacokinetics.
Table 2: Hypothetically Predicted Physicochemical Properties using Cheminformatics Tools
| Property | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 229.36 g/mol | Basic molecular characteristic. |
| LogP (Octanol-Water Partition Coefficient) | 4.15 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Relates to drug transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding. |
| Rotatable Bonds | 4 | Indicates molecular flexibility. |
Development of Novel Research Tools and Detection Methods
The development of specialized tools for the selective extraction and real-time detection of 1-phenyl-N-prop-2-enylcyclohexan-1-amine is crucial for forensic and research applications. Advanced materials and biosensing technologies offer promising avenues for creating highly specific and sensitive analytical methods.
Design and Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) are synthetic, tailor-made materials engineered to selectively bind a specific target molecule. researchgate.netmdpi.com The process involves polymerizing functional and cross-linking monomers in the presence of a "template" molecule (the target analyte). mdpi.com After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target. researchgate.net
For 1-phenyl-N-prop-2-enylcyclohexan-1-amine, a MIP could be designed using the compound itself as the template. The choice of functional monomer is critical; methacrylic acid is a common choice for amine-containing templates due to the potential for strong ionic interactions with the amine group. nih.gov Ethylene glycol dimethacrylate (EGDMA) could serve as the cross-linker to create a rigid, porous polymer network. nih.gov
These highly selective MIPs can be used as sorbents in solid-phase extraction (SPE), a technique known as MISPE. This allows for the efficient and selective clean-up and pre-concentration of 1-phenyl-N-prop-2-enylcyclohexan-1-amine from complex matrices like biological fluids, which is often necessary prior to analysis by chromatographic methods. mdpi.com
Table 3: Hypothetical Binding Characteristics of a Custom-Synthesized MIP
| Parameter | MIP | Non-Imprinted Polymer (NIP) |
|---|---|---|
| Binding Capacity (mg/g) | 15.8 | 2.1 |
| Imprinting Factor (IF) | 7.52 | N/A |
| Selectivity Coefficient (vs. Analog A) | 6.8 | 1.2 |
| Selectivity Coefficient (vs. Analog B) | 8.1 | 1.5 |
Biosensor Development for In Vitro Real-Time Detection
Biosensors are analytical devices that combine a biological or synthetic recognition element with a physicochemical transducer to detect a target substance. nih.gov The development of a biosensor for 1-phenyl-N-prop-2-enylcyclohexan-1-amine would enable its rapid, sensitive, and potentially real-time detection in vitro. nih.gov
A promising approach involves the use of specific aptamers as the recognition element. Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to specific targets, including small molecules. researchgate.net An aptamer with high affinity and specificity for 1-phenyl-N-prop-2-enylcyclohexan-1-amine could be selected through an in vitro process.
This recognition element could then be integrated with a transducer, such as a field-effect transistor (FET) or a quartz crystal microbalance (QCM). In an electrochemical biosensor, the binding of the target molecule to the immobilized aptamer would cause a measurable change in current, potential, or impedance. Such a device could offer a portable and rapid screening tool, complementing traditional laboratory-based analytical techniques.
Table 4: Hypothetical Performance Characteristics of a Developed Biosensor
| Parameter | Value |
|---|---|
| Detection Principle | Electrochemical Impedance |
| Recognition Element | DNA Aptamer |
| Linear Range | 1 nM - 100 nM |
| Limit of Detection (LOD) | 0.5 nM |
| Response Time | < 5 minutes |
| Selectivity | High (low cross-reactivity with major metabolites) |
Future Directions and Emerging Research Avenues in Arylcyclohexylamine Chemistry and Pharmacology
Exploration of Novel Arylcyclohexylamine Scaffolds with Tailored Receptor Selectivity
The future of arylcyclohexylamine research lies in the rational design of novel molecular scaffolds that exhibit high selectivity for specific receptor subtypes. The pharmacological profile of arylcyclohexylamines is diverse, with actions reported at NMDA receptors, dopamine (B1211576) transporters, and opioid receptors, among others. wikipedia.org Fine-tuning the structure of these molecules can lead to compounds with a desired therapeutic effect while minimizing off-target interactions that may cause unwanted side effects.
Researchers are systematically modifying the three key components of the arylcyclohexylamine structure: the aryl group, the cyclohexyl ring, and the amine substituent. For instance, substitutions on the phenyl ring can significantly alter a compound's affinity and efficacy at various receptors. Similarly, modifications to the cyclohexyl ring, such as the introduction of hydroxyl or methyl groups, can impact potency and metabolic stability. The nature of the amine substituent is also a critical determinant of pharmacological activity.
The goal of this exploration is to develop a comprehensive structure-activity relationship (SAR) database for novel arylcyclohexylamines. This will enable the creation of compounds with tailored receptor selectivity, such as potent and selective NMDA receptor antagonists with reduced psychotomimetic effects, or dopamine reuptake inhibitors with a lower abuse potential. The development of such targeted molecules holds immense promise for the treatment of a wide range of neurological and psychiatric disorders.
Advanced Computational Design for Predictive Synthesis and Pharmacological Profiling
Advanced computational methods are becoming indispensable tools in the design and development of novel arylcyclohexylamines. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are being employed to predict the biological activity of virtual compounds before they are synthesized in the laboratory. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com By analyzing a series of known arylcyclohexylamines, researchers can build predictive models that can estimate the potency and selectivity of new, unsynthesized analogs. This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates.
Molecular docking simulations provide insights into how a ligand, such as an arylcyclohexylamine, binds to its receptor at the atomic level. isha.health These in silico experiments can predict the binding affinity and orientation of a compound within the receptor's binding pocket, helping to explain its pharmacological properties. This information is invaluable for designing new molecules with improved binding characteristics.
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This "pharmacophore" can then be used as a template to search large chemical databases for novel scaffolds that are likely to have the desired activity.
These computational approaches, often used in combination, are accelerating the pace of arylcyclohexylamine research and enabling the design of molecules with highly specific pharmacological profiles.
Integration of Multi-Omics Data for Comprehensive In Vitro Mechanistic Understanding
To gain a deeper understanding of the cellular and molecular mechanisms of action of novel arylcyclohexylamines, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of how these compounds affect cellular function can be obtained. nih.gov
For example, transcriptomic analysis can reveal changes in gene expression in response to treatment with an arylcyclohexylamine in a neuronal cell culture model. wikipedia.org This can provide clues about the signaling pathways that are activated or inhibited by the compound. Proteomic studies can then be used to confirm these findings at the protein level and to identify post-translational modifications that may be important for the compound's activity. ketamineconference.org
Metabolomics, the study of small molecule metabolites in a biological system, can provide a functional readout of the cellular response to a compound. nih.govnih.gov By measuring changes in the levels of key metabolites, researchers can gain insights into how an arylcyclohexylamine affects cellular metabolism and energy production.
The integration of these different "omics" datasets is a powerful approach for hypothesis generation and for building comprehensive models of drug action. americanpharmaceuticalreview.com This systems biology approach is essential for understanding the complex and multifaceted effects of arylcyclohexylamines on the central nervous system.
Development of High-Throughput Screening Assays for Structure-Function Elucidation
The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating the large number of novel arylcyclohexylamines being generated through medicinal chemistry efforts. nih.gov These assays allow for the rapid and automated testing of thousands of compounds for their activity at specific molecular targets.
For arylcyclohexylamines that target ion channels like the NMDA receptor, automated patch-clamp electrophysiology is a powerful HTS technique. mdpi.comketamineconference.orgnih.gov This method allows for the direct measurement of ion channel activity in response to a compound, providing detailed information about its potency and mechanism of action.
Fluorescence-based assays, such as those that measure changes in intracellular calcium levels, are another important HTS tool. wikipedia.orgnih.gov These assays are often used as a primary screen to identify "hits" from a large compound library, which can then be further characterized using more detailed methods like automated patch-clamp.
The data generated from these HTS assays is essential for building the structure-activity relationships discussed in section 7.1. By systematically testing a wide range of structurally diverse arylcyclohexylamines, researchers can identify the key chemical features that are responsible for their pharmacological effects.
Investigation of Stereoisomer-Specific Interactions and Downstream Effects in In Vitro Models
Many arylcyclohexylamines, including 1-phenyl-N-prop-2-enylcyclohexan-1-amine, are chiral molecules, meaning they can exist as two non-superimposable mirror images, or enantiomers. It is well-established that the different enantiomers of a chiral drug can have distinct pharmacological properties. americanpharmaceuticalreview.com Therefore, a key area of future research is the investigation of the stereoisomer-specific interactions of novel arylcyclohexylamines with their biological targets.
The two enantiomers of ketamine, (S)-ketamine and (R)-ketamine, for example, have been shown to have different affinities for the NMDA receptor and to elicit different downstream signaling effects. researchgate.netnih.gov (S)-ketamine is a more potent NMDA receptor antagonist than (R)-ketamine, and this is thought to be responsible for its greater anesthetic and analgesic effects. researchgate.net However, preclinical studies suggest that (R)-ketamine may have more robust and sustained antidepressant effects with fewer psychotomimetic side effects. ketamineconference.orgnih.gov
Researchers are using a variety of in vitro models, such as primary neuronal cultures and cell lines expressing specific receptor subtypes, to dissect the stereoisomer-specific effects of arylcyclohexylamines. These studies are examining not only the direct interaction of the enantiomers with their primary targets but also their downstream effects on intracellular signaling pathways, gene expression, and synaptic plasticity. researchgate.netnih.gov
The chiral separation of novel arylcyclohexylamines and the detailed pharmacological characterization of their individual enantiomers will be critical for the development of safer and more effective therapeutic agents. nih.gov This research will help to unlock the full therapeutic potential of this versatile class of compounds.
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-N-prop-2-enylcyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 1-phenylcyclohexan-1-amine (PCA) with allyl halides or via reductive amination using allyl aldehydes/ketones. Key steps include:
- Alkylation : React PCA with allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux .
- Reductive Amination : Use allyl aldehyde with PCA and a reducing agent (e.g., NaBH₃CN) in methanol at room temperature .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~60–75%) are achieved by controlling stoichiometry and avoiding over-alkylation byproducts .
Q. How can the structure of 1-phenyl-N-prop-2-enylcyclohexan-1-amine be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Key signals include cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), allyl group protons (δ 5.1–5.9 ppm, doublets for CH₂=CH–), and aromatic protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Allyl carbons (δ 115–120 ppm for CH₂=CH–), cyclohexyl quaternary carbon (δ 55–60 ppm), and aromatic carbons (δ 125–140 ppm) .
- MS : Molecular ion peak at m/z 215 (C₁₅H₂₁N⁺), with fragmentation patterns confirming allyl group loss (e.g., m/z 160 for PCA fragment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
